molecular formula C11H13Br B6158730 1-bromo-4-(1-methylcyclobutyl)benzene CAS No. 1934433-21-2

1-bromo-4-(1-methylcyclobutyl)benzene

Cat. No.: B6158730
CAS No.: 1934433-21-2
M. Wt: 225.12 g/mol
InChI Key: LHCUVZLZYNLLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(1-methylcyclobutyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 1-methylcyclobutyl group. The molecular formula is C₁₁H₁₃Br (molecular weight: 225.13 g/mol), though a discrepancy exists in , which erroneously lists the formula as C₇H₁₁BrN₂O₂, likely due to a typographical error. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, owing to the reactivity of the bromine substituent.

Properties

CAS No.

1934433-21-2

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

1-bromo-4-(1-methylcyclobutyl)benzene

InChI

InChI=1S/C11H13Br/c1-11(7-2-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

LHCUVZLZYNLLSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

Preparation Methods

1-bromo-4-(1-methylcyclobutyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 1-methylcyclobutylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure the selective bromination of the benzene ring.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-bromo-4-(1-methylcyclobutyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Scientific Research Applications

1-bromo-4-(1-methylcyclobutyl)benzene is utilized in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-4-(1-methylcyclobutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of new carbon-carbon bonds in the presence of a suitable nucleophile . This mechanism is crucial in various synthetic applications, enabling the formation of complex organic structures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Physical Properties
1-Bromo-4-(1-methylcyclobutyl)benzene 1-Methylcyclobutyl C₁₁H₁₃Br 225.13 Limited data; expected low solubility in water due to hydrophobic substituent
1-Bromo-4-cyclopentylbenzene Cyclopentyl C₁₁H₁₃Br 225.13 Higher lipophilicity vs. cyclobutyl analogs; used in agrochemical intermediates
1-Bromo-4-(tert-pentyl)benzene tert-Pentyl C₁₁H₁₅Br 227.14 Increased steric bulk slows electrophilic substitution
1-Bromo-4-(difluoromethoxy)benzene Difluoromethoxy C₇H₅BrF₂O 223.02 Enhanced electronegativity; boiling point: 185.6°C
1-Bromo-4-(pentafluoroethoxy)benzene Pentafluoroethoxy C₈H₄BrF₅O 291.01 High density (1.677 g/cm³); used in fluorinated materials

Key Observations :

  • Steric Effects : Bulky substituents like tert-pentyl () or 1-methylcyclobutyl hinder reaction rates in cross-couplings compared to smaller groups (e.g., cyclopentyl).
  • Electronic Effects : Electron-withdrawing groups (e.g., pentafluoroethoxy) deactivate the benzene ring, reducing electrophilic substitution reactivity.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance
  • 1-Bromo-4-(3-thienyl)benzene (6) : Synthesized via Suzuki coupling in 73% yield. The thienyl group enhances conjugation, facilitating electron transfer in catalytic cycles.
  • This compound: Limited direct data, but analogous cyclobutyl-containing bromobenzenes show moderate reactivity due to steric hindrance.
  • 1-Bromo-4-(2-iodo-3-thienyl)benzene (7) : Achieves 98% yield in iodination, highlighting the compatibility of bromine with multi-step functionalization.
Sonogashira Coupling
  • 1-Bromo-4-(2-ethynyl-3-thienyl)benzene (8) : Synthesized from 7 with high regioselectivity, leveraging differential halogen reactivity (iodo vs. bromo).

Unique Challenges and Advantages

  • However, steric bulk may limit accessibility in catalysis.
  • Trifluoromethylcyclopropane Analogs: notes that 1-bromo-4-(1-trifluoromethyl-cyclopropyl)benzene exhibits strong electron-withdrawing effects, contrasting with the electron-neutral methylcyclobutyl group.

Biological Activity

1-Bromo-4-(1-methylcyclobutyl)benzene is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, particularly in pharmaceuticals and agrochemicals.

  • Molecular Formula : C10_{10}H11_{11}Br
  • Molecular Weight : 227.1 g/mol
  • Structure : The compound features a bromine atom attached to a benzene ring, which is further substituted with a 1-methylcyclobutyl group.

Biological Activity Overview

The biological activity of this compound has been studied primarily through its interactions in biological systems, including toxicity assessments and potential therapeutic applications.

Toxicity Studies

Toxicity evaluations are essential for understanding the safety profile of this compound. The following table summarizes key findings from toxicity studies:

Study TypeOrganismDose (mg/kg)Observed EffectsReference
Acute Oral ToxicityRat1000 - 5000Tremors, weight loss, lethargy, ataxiaU.S. EPA
Inhalation ToxicityRat7.1 - 26Loss of righting reflex, respiratory distressHaskell Laboratories
Mouse Lymphoma AssayMouseN/AMutagenicity observedNTP

These studies indicate that the compound exhibits significant acute toxicity, with observed effects including neurological symptoms and respiratory distress at high doses.

While specific mechanisms for this compound are not extensively documented, halogenated compounds often interact with biological systems through:

  • Receptor Modulation : Potential interaction with various receptors leading to altered signaling pathways.
  • Enzyme Inhibition : Compounds like this may inhibit specific enzymes involved in metabolic processes.

Case Studies

Recent research has focused on the structure-activity relationship (SAR) of similar compounds, providing insights into potential therapeutic applications:

  • Anticancer Activity : Studies have shown that halogenated benzene derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some brominated compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.